molecular formula C9H14ClN3O2S B3036216 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol CAS No. 339017-88-8

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol

Cat. No.: B3036216
CAS No.: 339017-88-8
M. Wt: 263.75 g/mol
InChI Key: UGWIIDYAYOQAPY-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a hydroxyethylamino group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol typically involves multiple steps. One common approach starts with the chlorination of 2-methylthio-4-pyrimidinol to introduce the chloro group. This intermediate is then reacted with 2-aminoethanol under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)ethanol
  • 2-((6-Chloro-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
  • 2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)ethane

Uniqueness

2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a chloro and a methylsulfanyl group on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic properties.

Properties

IUPAC Name

2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-16-9-11-7(10)6-8(12-9)13(2-4-14)3-5-15/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWIIDYAYOQAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174875
Record name 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339017-88-8
Record name 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339017-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]imino]bis[ethanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol
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2-((6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)(2-hydroxyethyl)amino)-1-ethanol

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